molecular formula C10H22N2 B1346740 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine CAS No. 933724-18-6

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Cat. No.: B1346740
CAS No.: 933724-18-6
M. Wt: 170.3 g/mol
InChI Key: NHAIMMHBFBAOOZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperidine with a suitable alkylating agent such as 2-bromo-2-methylpropane. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Specific pathways and molecular targets would depend on the context of its use in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in research to explore novel interactions and applications .

Properties

IUPAC Name

2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAIMMHBFBAOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640855
Record name 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933724-18-6
Record name 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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